6-Hydroxy-9a-piperidin-1-yl-2,3,4,4a-tetrahydro-[1]benzofuro[2,3-c]pyridin-1-one
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Overview
Description
6-Hydroxy-9a-piperidin-1-yl-2,3,4,4a-tetrahydro-1benzofuro[2,3-c]pyridin-1-one is a complex heterocyclic compound that features a unique fusion of piperidine and benzofuran moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-9a-piperidin-1-yl-2,3,4,4a-tetrahydro-1benzofuro[2,3-c]pyridin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a benzofuran precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-9a-piperidin-1-yl-2,3,4,4a-tetrahydro-1benzofuro[2,3-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated piperidine ring.
Scientific Research Applications
6-Hydroxy-9a-piperidin-1-yl-2,3,4,4a-tetrahydro-1benzofuro[2,3-c]pyridin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-9a-piperidin-1-yl-2,3,4,4a-tetrahydro-1benzofuro[2,3-c]pyridin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives.
Benzofuran Derivatives: Compounds such as benzofuran and its analogs.
Uniqueness
6-Hydroxy-9a-piperidin-1-yl-2,3,4,4a-tetrahydro-1benzofuro[2,3-c]pyridin-1-one is unique due to its fused ring structure, which combines the properties of both piperidine and benzofuran. This unique structure contributes to its distinct chemical reactivity and potential pharmacological properties.
Properties
IUPAC Name |
6-hydroxy-9a-piperidin-1-yl-2,3,4,4a-tetrahydro-[1]benzofuro[2,3-c]pyridin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-11-4-5-14-12(10-11)13-6-7-17-15(20)16(13,21-14)18-8-2-1-3-9-18/h4-5,10,13,19H,1-3,6-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYAVBGXIOSTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C23C(CCNC2=O)C4=C(O3)C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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